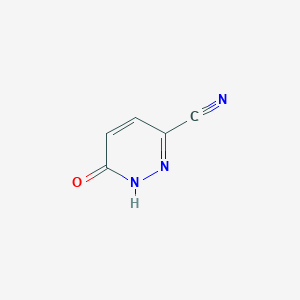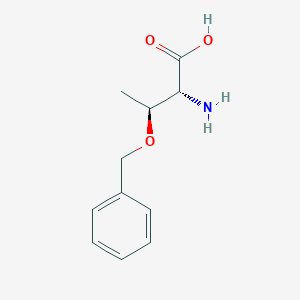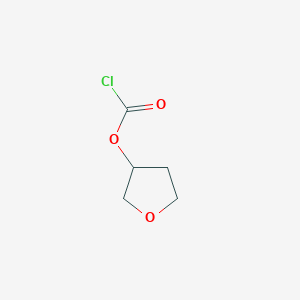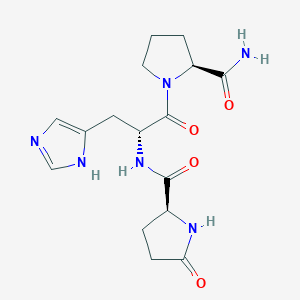
2,3,4,6,7-Pentachlorodibenzofuran
Overview
Description
2,3,4,6,7-Pentachlorodibenzofuran is a type of polychlorinated dibenzofurans (PCDD/F) and is considered toxic . It is used as a standard in environmental testing and research, as well as in the study of polychlorodibenzo-p-dioxin/furan contributions to the Baltic Sea sediment .
Molecular Structure Analysis
The molecular formula of 2,3,4,6,7-Pentachlorodibenzofuran is C12H3Cl5O . Its molecular weight is 340.42 .Chemical Reactions Analysis
2,3,4,6,7-Pentachlorodibenzofuran is a simple aromatic halogenated organic compound and is generally unreactive . Halogenated organics become less reactive as more of their hydrogen atoms are replaced with halogen atoms .Physical And Chemical Properties Analysis
2,3,4,6,7-Pentachlorodibenzofuran is a solid . It has a predicted boiling point of 450.6±40.0 °C and a predicted density of 1.700±0.06 g/cm3 . It is insoluble in water .Scientific Research Applications
Toxicological Studies
- Toxicity in Mice : Studies have examined the toxicity of 2,3,4,7,8-Pentachlorodibenzofuran (PenCDF) in mice, highlighting its effects on hepatic enzyme activity and binding to cytosolic receptor proteins (Nagayama et al., 1985).
- Interaction with Cytochrome P-450 : Research on rats indicates that PenCDF interacts significantly with cytochrome P-450 isozymes, suggesting a storage function of PenCDF in rat liver (Kuroki, Koga, & Yoshimura, 1986).
Disposition and Metabolic Studies
- Disposition in Rhesus Monkeys : The disposition and toxicity of PenCDF in Rhesus monkeys indicate significant organ distribution and changes in thyroid hormone levels, with a half-life of approximately 38 days (Brewster, Elwell, & Birnbaum, 1988).
- Distribution in Rats : A study on the distribution and elimination of PenCDF in rats compared to other dibenzofurans showed rapid clearance from the blood and predominant distribution to liver, muscle, skin, and adipose tissue (Brewster & Birnbaum, 1988).
Carcinogenic and Toxicological Effects
- Carcinogenicity in Rats : Research has indicated that PenCDF can cause tumors in rats, with a correlation between the dose of PenCDF and tumor occurrence (Nishizumi, 1989).
- Acute Toxicity : A study on the acute toxicity of PenCDF in male Fischer rats revealed a dose-dependent loss of body weight and signs of toxicity such as piloerection, hair loss, and hypoactivity (Brewster, Uraih, & Birnbaum, 1988).
Environmental and Chemical Analysis
- Photodegradation in Aquatic Environments : The study of the aquatic photochemistry of PenCDF showed slow photolysis under sunlight, with reductive dechlorination as a degradation pathway (Friesen, Foga, & Loewen, 1996).
- Gas Chromatography Analysis : The measurement of PenCDFs in flue gas using gas chromatography combined with multiphoton ionization–mass spectrometry was investigated, highlighting the ability to detect these compounds in environmental samples (Itoh et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,3,4,6,7-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBZRQKGOGHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017146 | |
| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7-Pentachlorodibenzofuran | |
CAS RN |
57117-43-8 | |
| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6,7-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4S98BDU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)
![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)
![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)






